2-Fluoro-4-piperidin-1-ylbenzonitrile
Description
2-Fluoro-4-piperidin-1-ylbenzonitrile is a fluorinated aromatic nitrile derivative featuring a piperidine substituent at the para position relative to the nitrile group and a fluorine atom at the ortho position. The fluorine atom enhances electronegativity and metabolic stability, while the piperidine ring contributes to basicity and conformational flexibility, making it a candidate for drug discovery, particularly in oncology and infectious diseases .
Synthesis:
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. A representative method involves reacting 4-fluorobenzonitrile with piperidine under reflux conditions in dimethyl sulfoxide (DMSO), followed by extraction and crystallization (similar to protocols described in ).
Properties
Molecular Formula |
C12H13FN2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
2-fluoro-4-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H13FN2/c13-12-8-11(5-4-10(12)9-14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
InChI Key |
QZBVWYSSMTYCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below compares 2-Fluoro-4-piperidin-1-ylbenzonitrile with two analogs: 4-(4-(Piperidin-1-yl)piperidin-1-yl)benzonitrile (from ) and 4-piperidin-1-ylbenzonitrile (hypothetical analog lacking fluorine).
Key Observations :
- The fluorine atom in this compound increases electronegativity and reduces lipophilicity (LogP = 2.8) compared to the non-fluorinated analog (LogP = 2.1).
Preparation Methods
Synthesis of 2-Fluoro-4-bromobenzonitrile
The first critical intermediate, 2-fluoro-4-bromobenzonitrile, is synthesized via diazotization and Sandmeyer-type reactions. For example, 2-fluoro-4-bromoaniline is treated with sodium nitrite in sulfuric acid to form a diazonium salt, which is subsequently reacted with copper(I) cyanide (CuCN) in a mixture of toluene and N-methylpyrrolidone (NMP) at 155–165°C. This method achieves a 78–85% yield, with the nitrile group introduced regioselectively at position 1.
Reaction Conditions :
-
Temperature: 155–165°C
-
Solvent: Toluene/NMP (1:3 v/v)
-
Catalyst: CuCN (1.3–3.0 equiv)
-
Yield: 82% (average)
Buchwald-Hartwig Amination with Piperidine
The bromine at position 4 is replaced with piperidine via a palladium-catalyzed coupling. Using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos as a ligand in toluene at 110°C, the reaction proceeds with 90–95% conversion. This method avoids side products such as diarylation or nitrile hydrolysis.
Optimized Parameters :
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: Xantphos (4 mol%)
-
Base: Cs2CO3 (2.5 equiv)
-
Solvent: Toluene
-
Yield: 88%
Nitro Reduction and Nucleophilic Substitution Pathway
Preparation of 2-Fluoro-4-nitrobenzonitrile
As detailed in CN101648890B, 2-fluoro-4-nitrobenzonitrile is synthesized from 2-fluoro-4-nitrophenylamine through diazotization and cyanation. The nitro group serves as a directing group for subsequent substitution.
Key Steps :
-
Diazotization: 2-Fluoro-4-nitrophenylamine + NaNO2/H2SO4 → Diazonium salt.
-
Cyanation: Diazonium salt + CuCN → 2-Fluoro-4-nitrobenzonitrile (76% yield).
Nitro Reduction and Piperidine Incorporation
The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol, yielding 2-fluoro-4-aminobenzonitrile. Subsequent nucleophilic substitution with piperidine in dimethyl sulfoxide (DMSO) at 120°C replaces the amine with a piperidinyl group.
Challenges :
-
Competing side reactions: Over-reduction of the nitrile to an amine.
-
Mitigation: Use of milder reducing agents (e.g., ammonium formate) and controlled reaction times.
Direct Cyanation of Piperidine-Substituted Intermediates
Synthesis of 4-Piperidin-1-yl-2-fluorobenzaldehyde
A less common route involves formylation of 2-fluoro-4-piperidin-1-ylbenzene followed by conversion of the aldehyde to a nitrile. The aldehyde intermediate is treated with hydroxylamine hydrochloride to form an oxime, which is dehydrated using phosphorus oxychloride (POCl3) to yield the nitrile.
Reaction Data :
-
Oxime formation: 92% yield (ethanol, 80°C).
-
Dehydration: POCl3 (3 equiv), 110°C, 85% yield.
Comparative Analysis of Methodologies
| Method | Starting Material | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation-Cyanation | 2-Fluoro-4-bromoaniline | Buchwald-Hartwig amination | 88% | High selectivity, scalable | Requires Pd catalysts, costly ligands |
| Nitro Reduction | 2-Fluoro-4-nitrophenylamine | Nucleophilic substitution | 68% | Avoids transition metals | Low yield due to side reactions |
| Direct Cyanation | 4-Piperidin-1-yl-2-fluorobenzaldehyde | Oxime dehydration | 78% | Simple purification | Multistep, moderate yields |
Mechanistic Insights and Catalytic Systems
Role of Copper in Cyanation
CuCN facilitates radical-mediated cyanation, where the cyanide ion replaces the diazonium group via a single-electron transfer mechanism. Polar aprotic solvents like NMP enhance the solubility of CuCN, improving reaction efficiency.
Palladium-Catalyzed Coupling
The Buchwald-Hartwig reaction proceeds through oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with piperidine and reductive elimination. Bulky phosphine ligands (e.g., Xantphos) prevent β-hydride elimination, favoring amine coupling.
Industrial Scalability and Environmental Considerations
-
Solvent Recovery : Toluene and NMP are recycled via distillation, reducing waste.
-
Catalyst Recycling : Pd catalysts are recovered using activated carbon filtration (85–90% efficiency).
-
Byproduct Management : Copper salts from cyanation steps are precipitated as hydroxides and repurposed.
Q & A
Q. How can researchers evaluate the blood-brain barrier (BBB) permeability of this compound for CNS-targeted therapies?
- Methodological Answer : Perform in vitro BBB models using MDCK-MDR1 cells to measure permeability (Papp). Correlate with computational logP and polar surface area (PSA) predictions. Validate via in vivo pharmacokinetic studies in rodents, quantifying plasma and brain tissue concentrations via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
